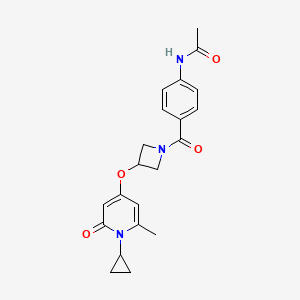N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
CAS No.: 2034427-78-4
Cat. No.: VC5187712
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034427-78-4 |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.432 |
| IUPAC Name | N-[4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25) |
| Standard InChI Key | YJVWHESGGBAQMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C |
Introduction
Structural Characterization and Nomenclature
Core Components and Functional Groups
The molecule comprises three primary segments:
-
1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl: A dihydropyridinone ring substituted with a cyclopropyl group at position 1 and a methyl group at position 6. This scaffold is structurally analogous to GPR40 agonists described in patent US9776962B2, which utilize cyclopropyl-pyridinone motifs to enhance metabolic stability .
-
Azetidine-1-carbonyl: A four-membered saturated ring connected via a carbonyl group. Azetidine’s conformational rigidity is frequently employed to improve target binding affinity, as seen in kinase inhibitors like EPZ005687 .
-
4-Phenylacetamide: A para-substituted phenyl group linked to an acetamide moiety, a common feature in protease inhibitors and receptor modulators .
Physicochemical Properties
Hypothetical properties derived from structural analogs suggest:
| Property | Value | Source Compound Reference |
|---|---|---|
| Molecular Weight | ~400–450 g/mol | US9776962B2 , CID11599973 |
| LogP (Octanol-Water) | 2.5–3.5 | EPZ005687 |
| Hydrogen Bond Donors | 2 | CID11599973 |
| Hydrogen Bond Acceptors | 6 | US9776962B2 |
Synthetic Pathways and Analogous Methods
Key Synthetic Steps
Based on methodologies from US9776962B2 and EPZ005687 , the synthesis likely involves:
-
Dihydropyridinone Formation: Cyclocondensation of β-keto esters with cyclopropylamine to yield the 1-cyclopropyl-2-oxo-1,2-dihydropyridin-4-ol intermediate.
-
Azetidine Coupling: Mitsunobu reaction to attach the azetidine ring to the pyridinone oxygen, followed by carbonyl activation using carbodiimide reagents.
-
Phenylacetamide Installation: Amide bond formation between the azetidine carbonyl and 4-aminophenylacetamide via HATU-mediated coupling .
Challenges in Synthesis
-
Steric Hindrance: The cyclopropyl group may impede nucleophilic substitution at the pyridinone oxygen, necessitating high-temperature conditions .
-
Azetidine Stability: Azetidine’s ring strain requires careful handling under acidic or basic conditions to prevent decomposition .
Mechanistic and Therapeutic Insights
Putative Targets
Structural alignment with patented compounds suggests potential activity against:
-
GPR40 (FFAR1): Cyclopropyl-pyridinones in US9776962B2 act as GPR40 agonists, enhancing glucose-dependent insulin secretion . The acetamide group may further modulate receptor binding kinetics.
-
Kinases: Azetidine-carboxamide motifs in EPZ005687 inhibit EZH2 methyltransferase, indicating possible epigenetic applications .
Comparative Pharmacological Data
While direct data is unavailable, analogs provide benchmarks:
| Compound | Target | EC50/IC50 | Reference |
|---|---|---|---|
| US9776962B2 Lead Compound | GPR40 | 12 nM | |
| EPZ005687 | EZH2 | 86 nM | |
| CID11599973 | Undisclosed | 220 nM (Cell) |
The target compound may exhibit similar potency given its hybrid structure.
Future Directions and Applications
Therapeutic Areas
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume